4,8-dimethyl-1,5-dioxocane-2,6-dione
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Overview
Description
4,8-dimethyl-1,5-dioxocane-2,6-dione is an organic compound with the molecular formula C8H12O4 and a molecular weight of 172.178 g/mol . This compound is characterized by a heterocyclic structure containing two oxygen atoms and four carbon atoms, with two methyl groups attached at positions 4 and 8 . It is a crystalline solid that is sparingly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,8-dimethyl-1,5-dioxocane-2,6-dione can be synthesized through various methods. One common method involves the condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . Another alternative synthesis route includes the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid . Additionally, the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid can also yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,8-dimethyl-1,5-dioxocane-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can occur at the methyl groups or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4,8-dimethyl-1,5-dioxocane-2,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4,8-dimethyl-1,5-dioxocane-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can easily lose a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge on the corresponding oxygen . This anion is stabilized by resonance, allowing the compound to participate in various chemical reactions . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): This compound has a similar heterocyclic structure but differs in the position and number of methyl groups.
Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): Another related compound with a similar core structure but different functional groups.
Barbituric Acid (2,4,6-Trioxohexahydropyrimidine): Shares some structural similarities but has distinct functional groups and properties.
Uniqueness
4,8-dimethyl-1,5-dioxocane-2,6-dione is unique due to its specific arrangement of methyl groups and its ability to undergo a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
184532-63-6 |
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Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
4,8-dimethyl-1,5-dioxocane-2,6-dione |
InChI |
InChI=1S/C8H12O4/c1-5-3-7(9)12-6(2)4-8(10)11-5/h5-6H,3-4H2,1-2H3 |
InChI Key |
WBZICFSZXZLMHT-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)OC(CC(=O)O1)C |
Canonical SMILES |
CC1CC(=O)OC(CC(=O)O1)C |
Synonyms |
4,8-diMe-O2OD 4,8-dimethyl-1,5-dioxacyclooctane-2,6-dione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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